Tienilic Acid: A Technical Guide to its Discovery, Efficacy, and Market Withdrawal
Tienilic Acid: A Technical Guide to its Discovery, Efficacy, and Market Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tienilic acid, a potent diuretic and uricosuric agent, was introduced for the treatment of hypertension in the late 1970s. Its unique dual mechanism of action offered a promising therapeutic option. However, post-market surveillance revealed a significant association with severe, idiosyncratic hepatotoxicity, leading to its rapid withdrawal. This technical guide provides a comprehensive overview of the discovery, clinical efficacy, pharmacokinetic profile, and the mechanistic basis of the toxicity of tienilic acid. It is intended to serve as a detailed resource for researchers and professionals in drug development, highlighting the critical interplay between drug metabolism, immune response, and adverse drug reactions.
Discovery and Development
Tienilic acid, also known as ticrynafen, was developed as a novel antihypertensive agent with the added benefit of reducing serum uric acid levels, a desirable property for patients with or at risk of gout.[1][2][3] Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the cortical diluting segment of the distal tubule, leading to diuresis and a reduction in blood pressure.[4] Concurrently, it inhibits the renal tubular reabsorption of uric acid, thereby promoting its excretion.[4]
Clinical Efficacy and Safety
Clinical trials demonstrated the efficacy of tienilic acid in lowering blood pressure in patients with mild to moderate essential hypertension.[1][5][6] Its antihypertensive effect was found to be comparable to that of hydrochlorothiazide.[5][6] A notable advantage of tienilic acid was its marked uricosuric effect, leading to a significant reduction in serum uric acid levels, in contrast to the hyperuricemic effect often observed with thiazide diuretics.[1][5][7]
Data Presentation
Table 1: Antihypertensive Efficacy of Tienilic Acid in Clinical Trials
| Study | Dosage | Duration | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Comparator |
| Andersson et al. (1979)[6] | 250 mg daily | - | - | Comparable to 50 mg HCTZ | Hydrochlorothiazide (50 mg daily) |
| Bolli et al. (1980)[1] | - | 6 weeks | - | Significant reduction | Hydrochlorothiazide, Placebo |
| Nemati et al. (1977)[5] | 250-500 mg daily | 7 months | - | Significant and comparable to HCTZ | Hydrochlorothiazide (50-100 mg daily) |
HCTZ: Hydrochlorothiazide
Table 2: Uricosuric Effect of Tienilic Acid in Clinical Trials
| Study | Dosage | Duration | Baseline Serum Uric Acid (mg/dL) | Change in Serum Uric Acid | Comparator |
| Bolli et al. (1980)[1] | - | 6 weeks | - | Striking decline | Hydrochlorothiazide (significant increase) |
| Gibson et al. (1980)[2][3] | - | - | - | Reduced by approx. 50% | - |
| Steele et al. (1977)[8] | - | - | - | Reduced by an average of 50% | - |
| Simpson et al. (1978)[7] | 125 mg daily | - | - | Significantly greater than probenecid | Probenecid (500 mg) |
Table 3: Pharmacokinetic Parameters of Tienilic Acid in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Faster absorption than previously reported | [9] |
| Elimination Half-life (t1/2) | Shorter half-life than previously reported | [9] |
| Excretion | Saturable renal tubular transport mechanism | [9] |
Withdrawal from the Market: The Hepatotoxicity of Tienilic Acid
Despite its therapeutic benefits, tienilic acid was withdrawn from the market shortly after its introduction due to numerous reports of severe, and in some cases fatal, hepatitis.[10][11] The liver injury was characterized as idiosyncratic, meaning it occurred in a small subset of patients and was not predictable based on the drug's primary pharmacology.
The mechanism of tienilic acid-induced hepatotoxicity is a classic example of bioactivation to a reactive metabolite that triggers an immune-mediated response.[11][12]
Metabolic Activation by Cytochrome P450 2C9 (CYP2C9)
Tienilic acid is a substrate and a mechanism-based inactivator of the cytochrome P450 enzyme CYP2C9.[13][14][15] The thiophene (B33073) ring of tienilic acid is oxidized by CYP2C9 to a reactive electrophilic intermediate, likely a thiophene-S-oxide or a thiophene epoxide.[11]
Covalent Binding and Neoantigen Formation
This reactive metabolite can covalently bind to cellular macromolecules, with CYP2C9 itself being a primary target.[11] The adduction of the reactive metabolite to CYP2C9 forms a neoantigen, a modified protein that is no longer recognized as "self" by the immune system.
Immune Response and Autoantibody Production
The presentation of this neoantigen to the immune system can lead to the production of autoantibodies, specifically anti-liver/kidney microsomal type 2 (anti-LKM2) antibodies.[16][17][18] These antibodies are highly specific for CYP2C9 and are a key diagnostic marker for tienilic acid-induced hepatitis.[16][19] The binding of these autoantibodies to hepatocytes expressing the CYP2C9 neoantigen is thought to initiate an inflammatory cascade, leading to hepatocellular damage.
Experimental Protocols
In Vitro CYP2C9 Inhibition Assay
This assay is crucial for evaluating the potential of a compound to inhibit CYP2C9, a key enzyme in drug metabolism.
Objective: To determine the inhibitory potential of a test compound on CYP2C9 activity.
Materials:
-
Human liver microsomes (HLMs)
-
CYP2C9-specific substrate (e.g., (S)-(-)-warfarin)
-
Test compound (e.g., tienilic acid)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLMs with the test compound at various concentrations for a defined period (e.g., 30 minutes) at 37°C in potassium phosphate buffer. A control with no test compound is included.
-
Initiate the metabolic reaction by adding the CYP2C9-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes for (S)-(-)-warfarin) at 37°C.[20]
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP2C9 activity at each concentration of the test compound and determine the IC50 value. For time-dependent inhibition, a pre-incubation with and without NADPH is performed.[20]
Detection of Anti-LKM2 Antibodies by Western Blot
This method is used to detect the presence of autoantibodies against CYP2C9 in the serum of patients suspected of having drug-induced autoimmune hepatitis.
Objective: To identify anti-LKM2 (anti-CYP2C9) antibodies in patient serum.
Materials:
-
Recombinant human CYP2C9 protein
-
Patient serum and control serum
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (patient serum)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Chemiluminescent substrate
Protocol:
-
Separate the recombinant CYP2C9 protein by SDS-PAGE and transfer it to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with diluted patient serum (primary antibody) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein-antibody complexes using a chemiluminescent substrate and imaging system. A positive result is indicated by a band at the molecular weight of CYP2C9.
Identification of Tienilic Acid-Protein Adducts
This workflow is designed to identify the specific proteins that are covalently modified by the reactive metabolite of tienilic acid.
Objective: To identify cellular protein targets of reactive tienilic acid metabolites.
Protocol:
-
Incubation: Incubate radiolabeled ([¹⁴C]) tienilic acid with human hepatocytes or liver microsomes.
-
Protein Extraction and Separation: Lyse the cells or microsomes and separate the proteins by two-dimensional (2D) gel electrophoresis.
-
Detection of Adducts: Visualize the radiolabeled protein spots using phosphorimaging.
-
Protein Identification: Excise the radioactive spots from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry (MS/MS).
-
Database Searching: Search the MS/MS data against a protein database to identify the proteins present in the radioactive spots.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of tienilic acid by CYP2C9 leading to immune-mediated hepatotoxicity.
Caption: Workflow for the identification of protein adducts of tienilic acid.
Conclusion
The story of tienilic acid serves as a critical case study in drug development, underscoring the importance of understanding drug metabolism and the potential for idiosyncratic adverse reactions. While its dual antihypertensive and uricosuric effects were clinically valuable, the severe immune-mediated hepatotoxicity necessitated its withdrawal. The elucidation of its toxicity mechanism, involving metabolic activation by CYP2C9 and subsequent autoimmune response, has significantly contributed to the field of drug safety and toxicology. This guide provides a detailed technical overview to aid researchers in understanding the complex factors that led to both the promise and the peril of this once-promising therapeutic agent.
References
- 1. A double-blind study of tienilic acid with two year follow-up of patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Pharmacokinetic and pharmacodynamic studies of tienilic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fulminant hepatitis due to tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of cytochrome P450-mediated metabolism in tienilic acid hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tienilic acid-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of human hepatitis anti-liver kidney microsomes (LKM2) autoantibodies on rat liver sections is predominantly due to reactivity with rat liver P-450 IIC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immune mechanisms in tienilic acid associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. southtees.nhs.uk [southtees.nhs.uk]
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